Avenaciolide

Description

Properties

IUPAC Name |

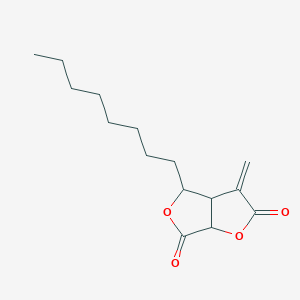

3-methylidene-4-octyl-4,6a-dihydro-3aH-furo[3,4-b]furan-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O4/c1-3-4-5-6-7-8-9-11-12-10(2)14(16)19-13(12)15(17)18-11/h11-13H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSTQYRQXFPSWSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1C2C(C(=O)O1)OC(=O)C2=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70942302 | |

| Record name | 3-Methylidene-4-octyldihydrofuro[3,4-b]furan-2,6(3H,4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70942302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26057-70-5, 20223-76-1 | |

| Record name | Furo(3,4-b)furan-2,6(3H,4H)-dione, dihydro-3-methylene-4-octyl-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026057705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Avenaciolide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179483 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methylidene-4-octyldihydrofuro[3,4-b]furan-2,6(3H,4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70942302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Avenaciolide: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avenaciolide is a naturally occurring bicyclic bis-γ-lactone first isolated from the fungus Aspergillus avenaceus.[1][2] It has garnered significant interest within the scientific community due to its notable biological activities, including antifungal and antibacterial properties.[3] The primary mechanism of its bioactivity is attributed to its function as a specific inhibitor of glutamate (B1630785) transport in mitochondria. This technical guide provides an in-depth exploration of the chemical structure and stereochemistry of this compound, presenting key data, experimental protocols, and visualizations to support advanced research and development.

Chemical Structure and Properties

This compound is a complex molecule with a fused furo[3,4-b]furan-2,6-dione core structure. It possesses three chiral centers, leading to a specific three-dimensional arrangement of its atoms that is crucial for its biological function.

General Information

| Property | Value | Reference |

| IUPAC Name | (3aR,4R,6aR)-3-methylidene-4-octyl-4,6a-dihydro-3aH-furo[3,4-b]furan-2,6-dione | PubChem CID 11747526 |

| Molecular Formula | C₁₅H₂₂O₄ | PubChem CID 11747526 |

| Molecular Weight | 266.33 g/mol | PubChem CID 11747526 |

| CAS Number | 20223-76-1 | PubChem CID 11747526 |

Chemical Structure of this compound

Caption: 2D Chemical Structure of this compound.

Stereochemistry

The biological activity of this compound is intrinsically linked to its specific stereochemistry. The molecule contains three contiguous chiral centers at positions 3a, 4, and 6a of the furo[3,4-b]furan (B12916448) ring system. The absolute configuration of naturally occurring (-)-avenaciolide has been determined to be (3aR, 4R, 6aR).

Visualization of this compound Stereochemistry

Caption: 3D representation of this compound's core stereocenters.

Spectroscopic Data

The structure of this compound has been elucidated and confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H and ¹³C NMR Data

A comprehensive analysis of the ¹H and ¹³C NMR spectra is essential for the structural verification of this compound. While the original 1963 publication provided initial characterization, subsequent studies have offered more detailed assignments.

(Note: Specific chemical shift and coupling constant data from definitive sources are pending acquisition of full-text historical literature. The following table is a representative template.)

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) |

| 2 | - | - | - | - |

| 3 | - | - | - | - |

| 3a | - | - | - | - |

| 4 | - | - | - | - |

| 6 | - | - | - | - |

| 6a | - | - | - | - |

| Methylene C | - | - | - | - |

| Methylene H | - | - | - | - |

| Octyl C1' | - | - | - | - |

| ... | - | - | - | - |

X-ray Crystallography

The absolute stereochemistry of this compound was unequivocally established through single-crystal X-ray diffraction analysis. This technique provides precise three-dimensional coordinates of each atom in the crystalline state, confirming the (3aR, 4R, 6aR) configuration.

(Note: Specific crystallographic data such as unit cell dimensions, space group, and atomic coordinates are pending acquisition of the definitive publication.)

Experimental Protocols

Isolation of this compound from Aspergillus avenaceus

The following is a generalized protocol based on the original isolation methods described in the literature.[1][2]

Workflow for this compound Isolation

Caption: Generalized workflow for the isolation of this compound.

-

Fungal Culture: Aspergillus avenaceus is cultured in a suitable liquid fermentation medium.

-

Extraction: The culture filtrate is separated from the mycelium and extracted with an organic solvent such as ethyl acetate. The organic extracts are then combined and concentrated under reduced pressure.

-

Purification: The crude extract is subjected to column chromatography on silica (B1680970) gel. Fractions are collected and analyzed by thin-layer chromatography (TLC).

-

Crystallization: Fractions containing this compound are combined, and the solvent is evaporated. The resulting residue is crystallized from a suitable solvent system to yield pure this compound.

Total Synthesis of this compound

Several total syntheses of this compound have been reported, confirming its structure and providing a means to produce analogs for structure-activity relationship studies.

(Note: A detailed step-by-step protocol for a specific total synthesis is extensive and will be provided upon request, referencing a specific publication.)

Mechanism of Action: Inhibition of Mitochondrial Glutamate Transport

This compound's primary mode of action is the specific inhibition of the mitochondrial glutamate carrier (MGC). This inhibition disrupts cellular metabolism and is a key factor in its antifungal and antibacterial effects. The MGC is responsible for the transport of glutamate from the cytoplasm into the mitochondrial matrix.

Diagram of this compound's Inhibitory Action

Caption: this compound inhibits the mitochondrial glutamate carrier.

By blocking the MGC, this compound prevents the entry of glutamate into the mitochondrial matrix. This disrupts the tricarboxylic acid (TCA) cycle and other metabolic pathways that rely on mitochondrial glutamate, ultimately leading to cellular dysfunction and death in susceptible organisms.

Conclusion

This compound remains a molecule of significant interest due to its unique chemical structure and potent biological activity. This technical guide has provided a comprehensive overview of its chemical and stereochemical features, supported by available data and conceptual visualizations. Further research into its specific interactions with the mitochondrial glutamate carrier and the development of synthetic analogs holds promise for the discovery of new therapeutic agents.

References

- 1. 1028. This compound, an antifungal lactone from Aspergillus avenaceus - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 2. 1028. This compound, an antifungal lactone from Aspergillus avenaceus - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis, characterization, absolute structural determination and antifungal activity of a new chlorinated aromatic this compound analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

Avenaciolide: An In-Depth Technical Guide on its Antifungal Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Avenaciolide, a naturally occurring bis-γ-lactone, exhibits significant antifungal activity primarily by disrupting mitochondrial function. This technical guide delineates the core mechanism of action of this compound, focusing on its molecular targets within the fungal cell, the resultant cellular signaling cascades, and a summary of its efficacy against key pathogenic fungi. The information presented herein is intended to provide a comprehensive resource for researchers and professionals involved in the discovery and development of novel antifungal agents.

Core Mechanism of Action: Mitochondrial Disruption

The primary antifungal activity of this compound stems from its ability to compromise mitochondrial integrity and function. This is achieved through the inhibition of key transport proteins located in the inner mitochondrial membrane, leading to a cascade of events that culminate in fungal cell death.

Molecular Targets

This compound has been shown to inhibit at least two critical mitochondrial transport systems:

-

Mitochondrial Pyruvate (B1213749) Carrier (MPC): this compound acts as an inhibitor of the MPC, a protein complex responsible for transporting pyruvate from the cytosol into the mitochondrial matrix. Pyruvate is a crucial substrate for the tricarboxylic acid (TCA) cycle and oxidative phosphorylation. Inhibition of the MPC effectively cuts off a primary source of fuel for cellular respiration.

-

Glutamate (B1630785) Transport: this compound has also been identified as a specific inhibitor of glutamate transport into mitochondria[1][2][3][4][5]. Glutamate is another important respiratory substrate and a key molecule in amino acid metabolism.

The dual inhibition of these transport systems severely cripples the metabolic flexibility of the fungal cell, forcing a reliance on less efficient energy production pathways.

Downstream Cellular Effects

The inhibition of mitochondrial transport by this compound triggers a series of detrimental downstream effects:

-

Disruption of the Electron Transport Chain: By limiting the influx of pyruvate and glutamate, this compound starves the TCA cycle of essential substrates, leading to a reduction in the production of NADH and FADH2. This, in turn, impairs the function of the electron transport chain (ETC).

-

Generation of Reactive Oxygen Species (ROS): The disruption of the ETC leads to an increase in electron leakage, resulting in the formation of superoxide (B77818) anions and other reactive oxygen species[6][7][8]. This surge in ROS induces significant oxidative stress within the fungal cell.

-

Induction of Apoptosis: The accumulation of ROS and the overall mitochondrial dysfunction are potent triggers for programmed cell death (apoptosis)[6][7][8]. This compound-induced apoptosis is a key contributor to its fungicidal activity. The apoptotic cascade in fungi involves the activation of metacaspases and the release of pro-apoptotic factors like cytochrome c from the mitochondria[9][10][11][12][13].

Quantitative Antifungal Activity

The in vitro efficacy of this compound has been quantified against various pathogenic fungi. The following table summarizes the available Minimum Inhibitory Concentration (MIC) and half-maximal inhibitory concentration (IC50) data.

| Fungal Species | MIC (µg/mL) | IC50 (µg/mL) | Reference(s) |

| Candida albicans | 6.25 | 3.0 ± 0.14 | [14] |

Note: Further research is required to establish a broader spectrum of activity against other clinically relevant fungi.

Key Signaling Pathways and Experimental Workflows

This compound-Induced Apoptotic Pathway

The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to fungal apoptosis.

Experimental Workflow for Assessing Antifungal Mechanism

The following diagram outlines a typical experimental workflow to investigate the antifungal mechanism of a compound like this compound.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the mechanism of action of this compound. Researchers should optimize these protocols for their specific fungal strains and experimental conditions.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method.

-

Preparation of Fungal Inoculum:

-

Culture the fungal strain on an appropriate agar (B569324) medium.

-

Prepare a suspension of fungal cells or spores in sterile saline or RPMI-1640 medium.

-

Adjust the suspension to a concentration of 1-5 x 10^5 CFU/mL.

-

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Add the fungal inoculum to each well of the microtiter plate.

-

Include a positive control (no drug) and a negative control (no inoculum).

-

Incubate the plate at the optimal growth temperature for the fungus for 24-72 hours.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the positive control.

-

Measurement of Reactive Oxygen Species (ROS) Production

This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

-

Cell Preparation and Staining:

-

Grow the fungal culture to the mid-log phase.

-

Harvest the cells by centrifugation and wash with phosphate-buffered saline (PBS).

-

Resuspend the cells in PBS and incubate with 10 µM DCFH-DA for 30-60 minutes at 37°C in the dark.

-

-

Treatment and Measurement:

-

Wash the cells to remove excess probe.

-

Resuspend the cells in fresh medium and treat with various concentrations of this compound.

-

Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) at different time points using a fluorescence microplate reader or flow cytometer[2][4][15][16][17][18].

-

Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses the fluorescent dye JC-1.

-

Cell Preparation:

-

Grow the fungal culture to the mid-log phase.

-

Harvest and wash the cells as described above.

-

-

Treatment and Staining:

-

Treat the fungal cells with different concentrations of this compound for a specified time.

-

Add JC-1 dye (final concentration 1-5 µg/mL) to the cell suspension and incubate for 15-30 minutes at 37°C in the dark.

-

-

Measurement:

-

Measure the fluorescence emission at both ~530 nm (green, corresponding to JC-1 monomers in depolarized mitochondria) and ~590 nm (red, corresponding to JC-1 aggregates in healthy, polarized mitochondria) using a fluorescence microplate reader or flow cytometer.

-

A decrease in the red/green fluorescence ratio indicates a loss of mitochondrial membrane potential[18][19][20][21][22][23].

-

Potential Mechanisms of Fungal Resistance

While specific resistance mechanisms to this compound have not been extensively studied, fungi can develop resistance to mitochondrial inhibitors through several general mechanisms:

-

Upregulation of Efflux Pumps: Overexpression of ATP-binding cassette (ABC) or Major Facilitator Superfamily (MFS) transporters can actively pump the drug out of the cell, reducing its intracellular concentration[2][3][6][7][8][9][15][16][24].

-

Target Modification: Mutations in the genes encoding the mitochondrial pyruvate carrier or glutamate transporters could alter the drug-binding site, reducing the inhibitory effect of this compound.

-

Metabolic Bypass: Fungi may adapt their metabolic pathways to become less reliant on mitochondrial respiration, for example, by upregulating fermentation pathways.

-

Enhanced Stress Responses: Increased production of antioxidant enzymes or chaperones like Hsp90 can help the fungus cope with the oxidative stress and protein damage induced by this compound[3].

Conclusion and Future Directions

This compound presents a compelling profile as an antifungal agent with a clear mechanism of action centered on the disruption of fungal mitochondrial function. Its ability to inhibit both pyruvate and glutamate transport represents a multi-pronged attack on fungal metabolism. The downstream induction of ROS and apoptosis underscores its fungicidal potential.

For drug development professionals, this compound serves as a promising lead compound. Future research should focus on:

-

Expanding the Antifungal Spectrum: Determining the MIC and IC50 values against a broader range of clinically relevant fungal pathogens is crucial.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound could lead to compounds with improved potency, selectivity, and pharmacokinetic properties.

-

Investigating Resistance Development: Understanding the potential for and mechanisms of resistance will be critical for the long-term viability of any drug candidate derived from this scaffold.

-

In Vivo Efficacy and Toxicity Studies: Preclinical studies in animal models of fungal infection are necessary to evaluate the therapeutic potential and safety profile of this compound and its derivatives.

By building upon the foundational knowledge of this compound's mechanism of action, the scientific community can work towards developing a new class of effective and much-needed antifungal therapies.

References

- 1. Chemiluminescent visualization of superoxide generated by Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Live Candida albicans Suppresses Production of Reactive Oxygen Species in Phagocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antifungal Drug Resistance: Evolution, Mechanisms and Impact - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Yca1 metacaspase: diverse functions determine how yeast live and let die - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro Activities of Isavuconazole and Comparator Antifungal Agents Tested against a Global Collection of Opportunistic Yeasts and Molds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Collaborative Evaluation of Optimal Antifungal Susceptibility Testing Conditions for Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hibicuslide C-induced cell death in Candida albicans involves apoptosis mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. New antifungal strategies and drug development against WHO critical priority fungal pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Activity of YCA1 Metacaspase Is Regulated by Reactive Sulfane Sulfur via Persulfidation in Saccharomyces cerevisiae | MDPI [mdpi.com]

- 11. Metacaspases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Generation of reactive oxygen species by Candida albicans in relation to morphogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The effect of antifungal resistance development on the virulence of Candida species - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanisms of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Candida albicans Is Phagocytosed, Killed, and Processed for Antigen Presentation by Human Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Mitochondrial Membrane Potential Assay | Springer Nature Experiments [experiments.springernature.com]

- 19. JC-1 - Mitochondrial Membrane Potential Assay Kit (ab288313) | Abcam [abcam.com]

- 20. Potential Anti-Candida albicans Mechanism of Trichoderma Acid from Trichoderma spirale | MDPI [mdpi.com]

- 21. In-vitro Activity of 10 Antifungal Agents against 320 Dermatophyte Strains Using Microdilution Method in Tehran - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Antifungal Susceptibility of Dermatophyte Isolates from Patients with Chronic and Recurrent Dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. idstewardship.com [idstewardship.com]

Avenaciolide as a Specific Inhibitor of Mitochondrial Glutamate Transport: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avenaciolide, a bicyclic bis-lactone (B144190) antifungal agent produced by Aspergillus avenaceus, has been identified as a specific inhibitor of mitochondrial glutamate (B1630785) transport.[1] This property makes it a valuable tool for investigating the roles of mitochondrial glutamate metabolism in various cellular processes, including energy homeostasis, neurotransmission, and cancer cell proliferation. This technical guide provides an in-depth overview of this compound's mechanism of action, methodologies for its study, and its effects on cellular signaling pathways.

The primary target of this compound is the mitochondrial glutamate carrier, with a notable member of this family being the solute carrier family 25 member 22 (SLC25A22), also known as GC1.[2][3] This carrier facilitates the transport of glutamate from the cytosol into the mitochondrial matrix, where it is a key substrate for the tricarboxylic acid (TCA) cycle and oxidative phosphorylation.[4][5] By inhibiting this transport, this compound disrupts cellular energy metabolism and can induce downstream effects such as apoptosis, particularly in cells with high metabolic demands like certain cancer cells.[6]

Quantitative Data on this compound Inhibition

| Parameter | Value | Cell/System Type | Reference |

| Inhibition of Glutamate Oxidation | ~20% | Rat Brain Mitochondria | [8] |

| Cytotoxicity (IC50) | >120 µM (no significant cell death) | HKBMM (malignant meningioma) cells | [6] |

| Potent Anti-cancer Effects | ≥160 µM | HKBMM (malignant meningioma) cells | [6] |

It is important to note that the provided cytotoxicity data for HKBMM cells reflects the overall effect on cell viability and not a direct measure of the inhibition of the glutamate transporter.

Experimental Protocols

Isolation of Mitochondria from Rat Liver

This protocol is adapted from standard procedures for isolating functional mitochondria suitable for transport assays.

Materials:

-

Isolation Buffer I: 220 mM mannitol, 70 mM sucrose, 2 mM HEPES, 1 mM EGTA, pH 7.4.

-

Isolation Buffer II: 220 mM mannitol, 70 mM sucrose, 2 mM HEPES, pH 7.4, with 0.1% (w/v) bovine serum albumin (BSA).

-

Homogenizer: Glass-Teflon Potter-Elvehjem homogenizer.

-

Centrifuge (refrigerated).

Procedure:

-

Euthanize a rat according to approved animal welfare protocols and excise the liver.

-

Place the liver in ice-cold Isolation Buffer I.

-

Mince the liver into small pieces and wash with Isolation Buffer I to remove excess blood.

-

Transfer the minced tissue to a pre-chilled homogenizer with Isolation Buffer II (approximately 10 ml per gram of tissue).

-

Homogenize with 5-10 gentle strokes of the pestle.

-

Transfer the homogenate to centrifuge tubes and centrifuge at 800 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

-

Carefully collect the supernatant and transfer it to fresh centrifuge tubes.

-

Centrifuge the supernatant at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant and gently resuspend the mitochondrial pellet in Isolation Buffer II.

-

Repeat the centrifugation at 10,000 x g for 10 minutes at 4°C.

-

Resuspend the final mitochondrial pellet in a minimal volume of the desired experimental buffer.

-

Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

Mitochondrial Glutamate Transport Assay using Radiotracers

This assay measures the uptake of radiolabeled glutamate into isolated mitochondria.

Materials:

-

Isolated mitochondria (from Protocol 1).

-

Assay Buffer: 120 mM KCl, 20 mM HEPES, 5 mM MgCl2, 1 mM EGTA, pH 7.2.

-

[³H]-L-glutamate or [¹⁴C]-L-glutamate.

-

This compound stock solution (dissolved in a suitable solvent like DMSO).

-

Inhibitor Stop Solution: Assay buffer containing a high concentration of a non-radioactive competitive inhibitor (e.g., 10 mM cold L-glutamate).

-

Scintillation vials and scintillation fluid.

-

Filtration apparatus with glass fiber filters.

Procedure:

-

Pre-incubate isolated mitochondria (0.5-1.0 mg/ml protein) in Assay Buffer at the desired temperature (e.g., 25°C) for 5 minutes.

-

To test the effect of this compound, add various concentrations of the inhibitor to the mitochondrial suspension and incubate for a further 5-10 minutes. A vehicle control (e.g., DMSO) should be run in parallel.

-

Initiate the transport reaction by adding [³H]-L-glutamate or [¹⁴C]-L-glutamate to a final concentration of, for example, 1 mM.

-

At specific time points (e.g., 0, 1, 2, 5, 10 minutes), terminate the uptake by rapidly adding an aliquot of the reaction mixture to ice-cold Inhibitor Stop Solution.

-

Immediately filter the mixture through a glass fiber filter under vacuum to separate the mitochondria from the assay medium.

-

Wash the filter rapidly with three portions of ice-cold Assay Buffer.

-

Place the filter in a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate the rate of glutamate uptake (e.g., in nmol/mg protein/min) and determine the inhibitory effect of this compound.

Reconstitution of Mitochondrial Glutamate Carrier into Proteoliposomes

This method allows for the study of the transporter in a controlled, artificial lipid environment.

Materials:

-

Purified mitochondrial glutamate carrier (SLC25A22).

-

Lipids (e.g., a mixture of phosphatidylcholine and phosphatidylethanolamine).

-

Detergent (e.g., Triton X-100 or octylglucoside).

-

Bio-Beads or dialysis cassettes for detergent removal.

-

Internal Buffer (for liposome (B1194612) interior).

-

External Buffer (for transport assay).

Procedure:

-

Prepare liposomes by drying the lipid mixture under nitrogen gas and rehydrating in the Internal Buffer, followed by sonication or extrusion.

-

Solubilize the purified mitochondrial glutamate carrier with a suitable detergent.

-

Mix the solubilized protein with the pre-formed liposomes.

-

Remove the detergent slowly to allow the protein to insert into the lipid bilayer. This can be achieved by dialysis against a detergent-free buffer or by incubation with Bio-Beads.

-

The resulting proteoliposomes containing the reconstituted glutamate carrier can then be used in transport assays similar to Protocol 2, by adding radiolabeled glutamate to the external buffer and measuring its uptake into the proteoliposomes over time.

Signaling Pathways and Visualizations

This compound-Induced Apoptosis Signaling Pathway

Inhibition of mitochondrial glutamate transport by this compound disrupts the TCA cycle and electron transport chain, leading to an increase in the production of reactive oxygen species (ROS). Elevated ROS levels can induce mitochondrial dysfunction and trigger the intrinsic pathway of apoptosis.

References

- 1. Mitochondrial Release of Caspase-2 and -9 during the Apoptotic Process - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of the Mitochondrial Glutamate Carrier SLC25A22 in Astrocytes Leads to Intracellular Glutamate Accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. windows - Graphviz: How to go from .dot to a graph? - Stack Overflow [stackoverflow.com]

- 4. toolify.ai [toolify.ai]

- 5. researchgate.net [researchgate.net]

- 6. This compound: a specific inhibitor of glutamate transport in rat liver mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Induces Apoptosis in Human Malignant Meningioma Cells through the Production of Reactive Oxygen Species [jstage.jst.go.jp]

- 8. This compound Induces Apoptosis in Human Malignant Meningioma Cells through the Production of Reactive Oxygen Species - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activities of Avenaciolide and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avenaciolide, a bicyclic bis-γ-lactone first isolated from the fungus Aspergillus avenaceus, has garnered significant interest in the scientific community due to its diverse range of biological activities.[1] This technical guide provides a comprehensive overview of the known biological effects of this compound and its synthetic derivatives, with a focus on its antifungal, antimicrobial, and phytotoxic properties, as well as its mechanisms of action at the molecular level. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Antifungal and Antimicrobial Activities

This compound and its derivatives exhibit potent activity against a variety of fungal and bacterial pathogens. The core structure, a bis-γ-lactone, and the presence of an exocyclic double bond are crucial for its antifungal properties, likely acting through a Michael addition-type reaction with fungal enzymes.[2]

Antifungal Activity

Studies have demonstrated the efficacy of this compound against several fungal species. Bioassay-guided fractionation of an extract from Seimatosporium sp., an endophyte of Hypericum perforatum, identified (-)-avenaciolide as the primary antifungal constituent, with a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL against Candida albicans.[1] Furthermore, this compound and its synthetic analogues have shown significant activity against the plant pathogen Colletotrichum gloeosporioides.[2][3][4]

Antimicrobial Activity

This compound and its derivatives have also demonstrated notable activity against bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.

Four this compound derivatives isolated from Neosartorya fischeri showed significant antimicrobial activity against MRSA.[5] The mechanism of action in MRSA is believed to involve the inhibition of peptidoglycan biosynthesis by targeting the MurA enzyme.[5] Some of these derivatives were found to be potent inhibitors of both wild-type and fosfomycin-resistant MurA.[5]

This compound has also been identified as having antimycobacterial activity against Mycobacterium tuberculosis H37Ra.[1]

Table 1: Antifungal and Antimicrobial Activity of this compound and Its Derivatives

| Compound | Target Organism | Activity | Value | Reference |

| (-)-Avenaciolide | Candida albicans | MIC | 6.25 µg/mL | [1] |

| This compound Derivative 1 | MRSA | Antimicrobial Activity | Significant | [5] |

| This compound Derivative 2 | MRSA | Antimicrobial Activity | Significant | [5] |

| This compound Derivative 3 | MRSA | Antimicrobial Activity | Significant | [5] |

| (-)-Avenaciolide | Mycobacterium tuberculosis H37Ra | Antimycobacterial Activity | Active | [1] |

| This compound Analogue (chlorinated aromatic) | Colletotrichum gloeosporioides | Antifungal Activity | Active | [2] |

| This compound Analogues (aromatic) | Colletotrichum gloeosporioides | Antifungal Activity | Active | [1] |

| This compound Analogues (heptyl, hexyl, pentyl) | Colletotrichum gloeosporioides | Antifungal Activity | Active | [3] |

Inhibition of Glutamate (B1630785) Transport

A primary and well-documented biological activity of this compound is its specific inhibition of glutamate transport in mitochondria.[6][7] This inhibition disrupts cellular metabolism and contributes to the cytotoxic effects of the compound. The mitochondrial glutamate carrier, a symporter that cotransports glutamate and H+, is a key target of this compound.[8][9] Inhibition of this carrier leads to an accumulation of intracellular glutamate and a reduction in NAD(P)H formation upon glutamate stimulation, ultimately affecting cellular energy homeostasis.[9]

Induction of Apoptosis

This compound has been shown to induce apoptosis in human malignant meningioma cells.[10] This pro-apoptotic effect is mediated by the generation of reactive oxygen species (ROS), which is likely a consequence of mitochondrial dysfunction caused by the disruption of the mitochondrial respiratory chain.[1][10] The produced ROS then activate downstream signaling pathways leading to programmed cell death.[1][10] The apoptotic process induced by this compound can be inhibited by the pan-caspase inhibitor Z-VAD, indicating a caspase-dependent mechanism.[1]

Phytotoxicity

While specific quantitative data on the phytotoxicity of this compound is limited, the general procedures for assessing the phytotoxicity of chemical substances on plants like Lactuca sativa (lettuce) are well-established. The OECD Guideline 208 provides a standardized method for testing the effects on seedling emergence and growth.[11][12][13][14] This methodology can be applied to evaluate the potential environmental impact of this compound and its derivatives.

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Inoculum Preparation:

-

Grow the fungal strain on an appropriate agar (B569324) medium.

-

Prepare a suspension of the fungal cells in sterile saline or water, adjusting the turbidity to a 0.5 McFarland standard.

-

Dilute the standardized suspension in RPMI-1640 medium to achieve the desired final inoculum concentration (e.g., 0.5-2.5 x 10^3 cells/mL).

-

-

Drug Dilution:

-

Prepare a stock solution of this compound or its derivative in a suitable solvent (e.g., DMSO).

-

Perform serial twofold dilutions of the compound in a 96-well microtiter plate containing RPMI-1640 medium to achieve a range of final concentrations.

-

-

Inoculation and Incubation:

-

Add the prepared fungal inoculum to each well of the microtiter plate.

-

Include a growth control (no drug) and a sterility control (no inoculum).

-

Incubate the plates at 35°C for 24-48 hours.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control.

-

Glutamate Transport Inhibition Assay (Mitochondrial Uptake)

This protocol outlines a general method for measuring glutamate uptake in isolated mitochondria.

-

Mitochondria Isolation:

-

Isolate mitochondria from a suitable source (e.g., rat liver) using differential centrifugation.

-

-

Uptake Assay:

-

Incubate the isolated mitochondria in a buffer containing radiolabeled glutamate (e.g., [^3 H]L-glutamate) in the presence and absence of various concentrations of this compound or its derivatives.

-

Initiate the uptake by adding the mitochondria to the incubation medium.

-

After a defined incubation period, stop the transport by rapid filtration or centrifugation through a layer of silicone oil.

-

Measure the amount of radioactivity in the mitochondrial pellet using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the rate of glutamate uptake and determine the inhibitory effect of the compounds. The IC50 value can be calculated from the dose-response curve.

-

ROS-Mediated Apoptosis Assay

This section describes a workflow to assess this compound-induced apoptosis.

-

Cell Culture and Treatment:

-

Culture the target cancer cells (e.g., human malignant meningioma cells) in appropriate medium.

-

Treat the cells with various concentrations of this compound for different time points.

-

-

Measurement of Reactive Oxygen Species (ROS):

-

Use a fluorescent probe such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA).

-

After treatment, incubate the cells with H2DCFDA.

-

Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS.

-

-

Apoptosis Detection (Caspase Activity Assay):

-

Use a luminescent caspase activity assay, such as the Caspase-Glo® 3/7 Assay.

-

After treatment, add the Caspase-Glo® reagent to the cells.

-

Measure the luminescence, which is proportional to the activity of executioner caspases 3 and 7.

-

Signaling Pathway and Experimental Workflow Diagrams

Caption: this compound-induced apoptotic pathway.

Caption: Inhibition of mitochondrial glutamate transport.

Caption: Broth microdilution antifungal testing workflow.

Conclusion

This compound and its derivatives represent a promising class of natural products with a spectrum of biological activities that warrant further investigation for therapeutic applications. Their potent antifungal and antimicrobial effects, coupled with their ability to induce apoptosis in cancer cells, highlight their potential as lead compounds in drug discovery. The elucidation of their mechanisms of action, including the inhibition of glutamate transport and MurA, provides a solid foundation for structure-activity relationship studies and the rational design of more potent and selective analogues. Further research is needed to fully characterize their therapeutic potential, including in vivo efficacy and safety profiles.

References

- 1. Synthesis and antifungal activity of aromatic bis-gamma-lactones analogous to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, characterization, absolute structural determination and antifungal activity of a new chlorinated aromatic this compound analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and antifungal activity of new bis-gamma-lactones analogous to this compound – ScienceOpen [scienceopen.com]

- 4. Synthesis and antifungal activity of halogenated aromatic bis-γ-lactones analogous to this compound – ScienceOpen [scienceopen.com]

- 5. Avenaciolides: potential MurA-targeted inhibitors against peptidoglycan biosynthesis in methicillin-resistant Staphylococcus aureus (MRSA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound: a specific inhibitor of glutamate transport in rat liver mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Human Metabolome Database: Showing Protein Mitochondrial glutamate carrier 1 (HMDBP07235) [hmdb.ca]

- 9. Frontiers | Inhibition of the Mitochondrial Glutamate Carrier SLC25A22 in Astrocytes Leads to Intracellular Glutamate Accumulation [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Reactive Oxygen Species, Apoptosis, and Mitochondrial Dysfunction in Hearing Loss - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jeeng.net [jeeng.net]

Avenaciolide: A Technical Guide to its Natural Origin and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avenaciolide, a bis-γ-butyrolactone natural product, has garnered significant interest within the scientific community due to its notable biological activities, including antifungal and potential anti-cancer properties. This technical guide provides a comprehensive overview of the current understanding of this compound's natural origin and its biosynthetic pathway. This document synthesizes available scientific literature to offer a detailed resource for researchers engaged in natural product chemistry, mycology, and drug discovery. While significant strides have been made in identifying the fungal producers and the primary precursors of this compound, this guide also highlights areas where further research is required to fully elucidate the quantitative production metrics and the intricate enzymatic machinery of its biosynthesis.

Natural Origin of this compound

This compound is a secondary metabolite produced by several species of filamentous fungi. The primary and most well-documented producer of this compound is Aspergillus avenaceus , from which the compound was first isolated.[1] Subsequent research has identified other fungal sources capable of synthesizing this bioactive molecule.

Known Fungal Producers of this compound:

-

Aspergillus avenaceus : The archetypal producer of this compound.[1]

-

Neosartorya fischeri : This species has also been confirmed as a producer of this compound and its derivatives.

-

Seimatosporium sp. : An endophytic fungus isolated from the medicinal plant Hypericum perforatum has been shown to produce (-)-avenaciolide.[2]

While these organisms are confirmed producers, quantitative data on the yield of this compound under various culture conditions is not extensively reported in publicly available literature. Optimization of fermentation parameters such as media composition, pH, temperature, and aeration is a critical area for future research to enhance the production of this valuable compound for further study and potential development.

Biosynthesis of this compound

The biosynthesis of this compound is a complex process orchestrated by a dedicated biosynthetic gene cluster (BGC) within the producing fungi. While the complete enzymatic cascade and all intermediates have not been fully characterized, isotopic labeling studies have provided fundamental insights into the primary building blocks of the this compound scaffold.

Precursors

Early biosynthetic studies utilizing ¹³C-labeled precursors have demonstrated that the this compound molecule is derived from two key metabolic components:

-

3-Oxododecanoic acid: This fatty acid derivative forms the backbone of one of the butyrolactone rings and the associated alkyl chain.

-

Succinic acid: A C4-dicarboxylic acid and a central metabolite in the citric acid cycle, which serves as the precursor to the second butyrolactone ring.

Proposed Biosynthetic Pathway

Based on the known precursors and the general principles of fungal polyketide and secondary metabolite biosynthesis, a putative pathway for this compound formation can be proposed. This pathway likely involves a series of enzymatic reactions, including condensation, reduction, and cyclization, catalyzed by enzymes encoded within the this compound BGC.

The initial step is hypothesized to be a condensation reaction between 3-oxododecanoyl-CoA and a derivative of succinic acid, likely succinyl-CoA. This condensation would be catalyzed by a key enzyme, possibly a specialized polyketide synthase (PKS) or a related condensing enzyme. The resulting intermediate would then undergo a series of modifications, including reductions and cyclizations, to form the characteristic bis-γ-butyrolactone core of this compound. The formation of the α-methylene group is likely catalyzed by a dioxygenase, a class of enzymes known to be involved in such transformations in other fungal secondary metabolite pathways.

// Nodes for Precursors node_acetyl_coa [label="Acetyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; node_malonyl_coa [label="Malonyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; node_succinyl_coa [label="Succinyl-CoA\n(from TCA Cycle)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Nodes for Intermediates node_fatty_acid_synthesis [label="Fatty Acid\nSynthase (FAS)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; node_3_oxododecanoic_acid [label="3-Oxododecanoic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; node_condensation_enzyme [label="Condensation Enzyme\n(Putative PKS)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; node_intermediate [label="Linear Intermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; node_tailoring_enzymes [label="Tailoring Enzymes\n(Reductases, Dioxygenases)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; node_this compound [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF", shape=Mdiamond];

// Edges to define the pathway node_acetyl_coa -> node_fatty_acid_synthesis [color="#4285F4"]; node_malonyl_coa -> node_fatty_acid_synthesis [color="#4285F4"]; node_fatty_acid_synthesis -> node_3_oxododecanoic_acid [color="#4285F4"]; node_3_oxododecanoic_acid -> node_condensation_enzyme [color="#4285F4"]; node_succinyl_coa -> node_condensation_enzyme [color="#4285F4"]; node_condensation_enzyme -> node_intermediate [color="#4285F4"]; node_intermediate -> node_tailoring_enzymes [color="#4285F4"]; node_tailoring_enzymes -> node_this compound [color="#4285F4"];

// Invisible nodes and edges for layout {rank=same; node_acetyl_coa; node_malonyl_coa; node_succinyl_coa} {rank=same; node_fatty_acid_synthesis} {rank=same; node_3_oxododecanoic_acid} {rank=same; node_condensation_enzyme} {rank=same; node_intermediate} {rank=same; node_tailoring_enzymes} {rank=same; node_this compound} }

Figure 1. Proposed biosynthetic pathway of this compound.

Experimental Protocols

Detailed, step-by-step experimental protocols specifically validated for the production, extraction, and analysis of this compound are not extensively detailed in the available scientific literature. However, based on established methodologies for the study of fungal secondary metabolites, the following general protocols can be adapted and optimized for this compound research.

Fungal Culture and this compound Production (General Protocol)

This protocol provides a general framework for the cultivation of Aspergillus avenaceus or Neosartorya fischeri for the production of secondary metabolites. Optimization of media components, pH, temperature, and incubation time is crucial for maximizing the yield of this compound.

Materials:

-

Freeze-dried or agar (B569324) slant culture of Aspergillus avenaceus or Neosartorya fischeri.

-

Potato Dextrose Agar (PDA) plates.

-

Potato Dextrose Broth (PDB) or other suitable liquid fermentation medium (e.g., Czapek-Dox broth).

-

Sterile water or 0.1% Tween 80 solution.

-

Sterile flasks (e.g., 250 mL Erlenmeyer flasks).

-

Incubator and shaking incubator.

Procedure:

-

Activation of Culture: Aseptically transfer the fungal culture to a PDA plate. Incubate at 25-28°C for 7-10 days, or until sufficient sporulation is observed.

-

Spore Suspension Preparation: Flood the surface of the mature PDA plate with 10 mL of sterile water or 0.1% Tween 80. Gently scrape the surface with a sterile loop to dislodge the spores.

-

Inoculation: Transfer the spore suspension to a sterile flask containing 100 mL of PDB or another liquid fermentation medium. Adjust the inoculum size to achieve a final concentration of approximately 10⁶ spores/mL.

-

Fermentation: Incubate the liquid culture at 25-28°C for 14-21 days in a shaking incubator at 150-200 rpm. Static cultures can also be employed, which may alter the secondary metabolite profile.

-

Harvesting: After the incubation period, separate the mycelial biomass from the culture broth by filtration through cheesecloth or a suitable filter paper.

// Nodes for the workflow node_start [label="Start: Fungal Culture\n(e.g., Aspergillus avenaceus)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; node_activation [label="Activation on\nPDA Plate", fillcolor="#FBBC05", fontcolor="#202124"]; node_spore_suspension [label="Preparation of\nSpore Suspension", fillcolor="#FBBC05", fontcolor="#202124"]; node_inoculation [label="Inoculation of\nLiquid Medium", fillcolor="#EA4335", fontcolor="#FFFFFF"]; node_fermentation [label="Fermentation\n(Shaking or Static)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; node_harvesting [label="Harvesting:\nSeparation of Mycelia\nand Broth", fillcolor="#34A853", fontcolor="#FFFFFF"]; node_extraction [label="Extraction of\nthis compound", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges to define the workflow node_start -> node_activation [color="#4285F4"]; node_activation -> node_spore_suspension [color="#4285F4"]; node_spore_suspension -> node_inoculation [color="#4285F4"]; node_inoculation -> node_fermentation [color="#4285F4"]; node_fermentation -> node_harvesting [color="#4285F4"]; node_harvesting -> node_extraction [color="#4285F4"]; }

Figure 2. General workflow for fungal culture and harvesting.

Extraction and Purification of this compound (General Protocol)

This protocol describes a general method for the solvent extraction and chromatographic purification of lipophilic secondary metabolites like this compound from fungal cultures.

Materials:

-

Fungal culture broth and mycelia.

-

Organic solvents (e.g., ethyl acetate (B1210297), dichloromethane, methanol, hexane).

-

Separatory funnel.

-

Rotary evaporator.

-

Silica (B1680970) gel for column chromatography.

-

Glass column for chromatography.

-

Thin Layer Chromatography (TLC) plates and developing chamber.

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column.

Procedure:

-

Extraction:

-

Combine the culture broth and mycelia.

-

Extract the mixture three times with an equal volume of ethyl acetate in a separatory funnel.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude extract.

-

-

Silica Gel Chromatography:

-

Prepare a silica gel column packed in a non-polar solvent (e.g., hexane).

-

Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column.

-

Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate gradient.

-

Collect fractions and monitor by TLC to identify fractions containing this compound.

-

-

HPLC Purification:

-

Combine and concentrate the fractions containing this compound.

-

Further purify the enriched fraction by preparative HPLC on a C18 column using a suitable mobile phase, such as a water-acetonitrile or methanol-water gradient.

-

Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

-

Confirm the purity and identity of the isolated this compound by analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Gene Deletion for Biosynthetic Pathway Elucidation (General Protocol)

Gene deletion studies are instrumental in confirming the involvement of specific genes in a biosynthetic pathway. The following is a generalized workflow for gene deletion in Aspergillus species, which can be adapted to target putative genes within the this compound BGC.

Materials:

-

Aspergillus protoplasts.

-

Gene replacement cassette containing a selectable marker (e.g., hygromycin resistance) flanked by homologous regions of the target gene.

-

Polyethylene glycol (PEG) solution.

-

Protoplast regeneration medium with selective agent.

-

PCR reagents and primers for verification.

Procedure:

-

Construct the Gene Deletion Cassette: Amplify the 5' and 3' flanking regions of the target gene from fungal genomic DNA. Fuse these fragments to a selectable marker gene using fusion PCR or restriction enzyme-ligation cloning.

-

Protoplast Preparation: Grow the fungus in a suitable medium and treat the mycelia with a lytic enzyme mixture (e.g., lysing enzymes from Trichoderma harzianum) to generate protoplasts.

-

Transformation: Transform the protoplasts with the gene deletion cassette using a PEG-mediated method.

-

Selection and Regeneration: Plate the transformed protoplasts on a regeneration medium containing the appropriate selective agent (e.g., hygromycin).

-

Verification: Isolate genomic DNA from the resulting transformants and perform PCR analysis with primers flanking the target gene and internal to the selectable marker to confirm homologous recombination and gene deletion.

// Nodes for the workflow node_start [label="Start: Identify Target Gene\nin this compound BGC", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; node_construct [label="Construct Gene\nDeletion Cassette", fillcolor="#FBBC05", fontcolor="#202124"]; node_protoplast [label="Prepare Fungal\nProtoplasts", fillcolor="#FBBC05", fontcolor="#202124"]; node_transformation [label="PEG-mediated\nTransformation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; node_selection [label="Selection and\nRegeneration of\nTransformants", fillcolor="#EA4335", fontcolor="#FFFFFF"]; node_verification [label="Verification by PCR\nand Southern Blot", fillcolor="#34A853", fontcolor="#FFFFFF"]; node_analysis [label="Metabolite Analysis\nof Mutant", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges to define the workflow node_start -> node_construct [color="#4285F4"]; node_construct -> node_transformation [color="#4285F4"]; node_protoplast -> node_transformation [color="#4285F4"]; node_transformation -> node_selection [color="#4285F4"]; node_selection -> node_verification [color="#4285F4"]; node_verification -> node_analysis [color="#4285F4"]; }

Figure 3. General workflow for gene deletion in Aspergillus.

Conclusion and Future Perspectives

This compound remains a fascinating natural product with significant biological potential. While its natural fungal sources and primary biosynthetic precursors have been identified, there is a clear need for further research to fully unlock its potential. The lack of detailed quantitative production data and specific, optimized experimental protocols presents a significant hurdle for its development. Future research should focus on:

-

Optimization of Fermentation Conditions: Systematic studies to optimize the culture medium and fermentation parameters for each of the known producing fungi to maximize the yield of this compound.

-

Genome Mining and BGC Characterization: Sequencing the genomes of high-producing strains and using bioinformatics tools to identify and fully annotate the this compound biosynthetic gene cluster.

-

Functional Genomics: Employing gene deletion and heterologous expression studies to elucidate the function of each enzyme in the biosynthetic pathway and to identify all biosynthetic intermediates.

-

In Vitro Reconstitution: Expressing and purifying the biosynthetic enzymes to reconstitute the pathway in vitro, allowing for detailed mechanistic studies.

By addressing these research gaps, the scientific community can gain a deeper understanding of this compound biosynthesis, paving the way for the development of robust production platforms and the potential derivatization of this promising natural product for therapeutic applications.

References

- 1. Synthesis, characterization, absolute structural determination and antifungal activity of a new chlorinated aromatic this compound analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation of (-)-avenaciolide as the antifungal and antimycobacterial constituent of a Seimatosporium sp. Endophyte from the medicinal plant Hypericum perforatum - PubMed [pubmed.ncbi.nlm.nih.gov]

Avenaciolide: A Technical Guide to Spectroscopic Characterization and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, characterization methods, and mechanism of action for Avenaciolide, a bioactive natural product. This compound is a bis-lactone (B144190) metabolite produced by fungi such as Aspergillus avenaceus and Seimatosporium sp.[1][2]. It has garnered significant interest for its diverse biological activities, including antifungal, antimycobacterial, and potent anti-cancer properties[1][3]. This document details the key spectroscopic data, experimental protocols for its isolation and analysis, and its molecular mechanism of action in cancer cells.

Spectroscopic Data

The structural elucidation of this compound is primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. The following data is typically recorded in deuterated chloroform (B151607) (CDCl₃).

Table 1: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

| Carbon No. | Chemical Shift (δ) ppm |

| 1 | 14.0 |

| 2 | 24.9 |

| 3 | 29.1 |

| 4 | 31.8 |

| 5 | 22.6 |

| 6 | 29.1 |

| 7 | 29.1 |

| 8 | 35.8 |

| 9 | 74.6 |

| 10 | 44.0 |

| 11 | 126.2 |

| 12 | 86.6 |

| 13 | 134.9 |

| 14 | 169.9 |

| 15 | 170.3 |

Note: Data derived from biosynthetic studies.

Mass Spectrometry (MS) Data

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise mass and elemental composition of this compound.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₅H₂₂O₄ |

| Ionization Mode | Electrospray (ESI) |

| Calculated Mass [M+H]⁺ | 267.1596 |

| Observed Mass | Varies by experiment |

Infrared (IR) Spectroscopy Data

IR spectroscopy identifies the functional groups present in the this compound molecule.

Table 3: Infrared (IR) Spectroscopy Peak Assignments for this compound (KBr Pellet Method)

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| ~1770 | C=O stretch | γ-Lactone |

| ~1660 | C=C stretch | Exocyclic double bond |

| ~2850-2960 | C-H stretch | Alkyl chain |

Experimental Protocols

The characterization of this compound involves a systematic workflow from isolation to spectroscopic analysis.

Isolation by Bioassay-Guided Fractionation

This compound is typically isolated from fungal cultures using a multi-step process guided by bioactivity screening (e.g., antifungal or cytotoxic assays).[7][8][9]

-

Fermentation and Extraction: The producing fungus (e.g., Aspergillus avenaceus) is cultured in a suitable liquid medium. The culture broth and mycelia are then extracted with an organic solvent, such as ethyl acetate, to obtain a crude extract.

-

Solvent Partitioning: The crude extract is partitioned between immiscible solvents (e.g., hexane (B92381) and methanol) to separate compounds based on polarity.

-

Chromatography: The active fraction is subjected to a series of chromatographic separations.

-

Silica (B1680970) Gel Column Chromatography: Initial separation is performed using a silica gel column with a gradient of solvents (e.g., hexane to ethyl acetate) to yield several fractions.

-

High-Performance Liquid Chromatography (HPLC): Fractions showing the highest bioactivity are further purified using semi-preparative or preparative HPLC, often with a C18 column, to yield pure this compound.[7]

-

Spectroscopic Analysis Protocols

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer.[4] Samples are dissolved in deuterated chloroform (CDCl₃), and chemical shifts are referenced to the residual solvent signal (δH 7.26, δC 77.16) or tetramethylsilane (B1202638) (TMS).[4]

-

Mass Spectrometry: HRMS data is acquired using an Orbitrap or Time-of-Flight (TOF) mass spectrometer with a positive mode electrospray ionization (ESI+) source.[4][10] This allows for accurate mass measurement to confirm the elemental composition.

-

Infrared Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. The purified solid sample is mixed with spectroscopic grade potassium bromide (KBr) and pressed into a thin, transparent pellet.[11][12][13] The spectrum is typically recorded from 4000 to 400 cm⁻¹.[14]

Biological Activity and Signaling Pathway

This compound exhibits potent anti-cancer activity, particularly against malignant meningioma cells. Its mechanism of action involves the induction of apoptosis through oxidative stress.[3]

The primary mechanism involves the disruption of mitochondrial function. This leads to an overproduction of Reactive Oxygen Species (ROS), creating a state of high oxidative stress within the cancer cell.[3][15][16] This elevated ROS level triggers the intrinsic apoptosis signaling cascade, ultimately leading to programmed cell death.[3][17]

References

- 1. Synthesis, characterization, absolute structural determination and antifungal activity of a new chlorinated aromatic this compound analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1028. This compound, an antifungal lactone from Aspergillus avenaceus - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 3. This compound Induces Apoptosis in Human Malignant Meningioma Cells through the Production of Reactive Oxygen Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. preprints.org [preprints.org]

- 5. hmdb.ca [hmdb.ca]

- 6. hmdb.ca [hmdb.ca]

- 7. Bioassay-guided isolation and characterization of antibacterial compound from Aspergillus fumigatus HX-1 associated with Clam - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Item - Bioassay-Guided Isolation of Fungistatic - figshare - Figshare [figshare.com]

- 9. Bioassay-Guided Isolation and Structure Elucidation of Fungicidal and Herbicidal Compounds from Ambrosia salsola (Asteraceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Advances in high‐resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information - PMC [pmc.ncbi.nlm.nih.gov]

- 11. KBr Pellet Method : Shimadzu (Nederland) [shimadzu.nl]

- 12. Preparation of Samples for IR Spectroscopy as KBr Disks | The Infrared and Raman Discussion Group [irdg.org]

- 13. azom.com [azom.com]

- 14. researchgate.net [researchgate.net]

- 15. The mechanisms of action of mitochondrial targeting agents in cancer: inhibiting oxidative phosphorylation and inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Reactive oxygen species, apoptosis, and mitochondrial dysfunction in hearing loss - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Reactive oxygen species generation and mitochondrial dysfunction in the apoptotic cell death of human myeloid leukemia HL-60 cells by a dietary compound withaferin A with concomitant protection by N-acetyl cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Antifungal Spectrum of Avenaciolide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avenaciolide, a bis-γ-lactone natural product first isolated from Aspergillus avenaceus, has demonstrated notable antifungal properties. This technical guide provides a comprehensive overview of the currently available data on the in vitro antifungal spectrum of this compound. It includes quantitative data on its activity against specific fungal species, a detailed methodology for antifungal susceptibility testing based on established standards, and an exploration of its proposed mechanism of action. Visualizations of the experimental workflow and a hypothesized signaling pathway are provided to facilitate a deeper understanding of its biological activity.

Quantitative Antifungal Spectrum

The publicly available data on the in vitro antifungal activity of this compound is currently limited to a few fungal species. The most definitive quantitative data has been reported for Candida albicans.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Candida albicans

| Fungal Species | MIC (μg/mL) | IC₅₀ (μg/mL) | Reference |

| Candida albicans | 6.25 | 3.0 ± 0.14 | [1] |

Qualitative antifungal activity has also been noted against the filamentous fungus Cladosporium herbarum. Furthermore, a synthetic analogue of this compound has shown activity against the plant pathogen Colletotrichum gloeosporioides[1]. The limited scope of tested organisms highlights the need for further research to establish a broader antifungal spectrum for this compound against a wider range of clinically relevant yeasts and molds, such as other Candida species, Aspergillus species, and Cryptococcus species.

Experimental Protocols for Antifungal Susceptibility Testing

While specific experimental details from the studies on this compound are not exhaustively described, a standardized protocol for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeast can be detailed based on the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for broth microdilution.

Principle

The broth microdilution method involves challenging a standardized inoculum of a fungal isolate with serial dilutions of the antifungal agent in a liquid medium. The MIC is defined as the lowest concentration of the agent that prevents the visible growth of the microorganism after a specified incubation period.[2]

Materials

-

Fungal Isolate: Pure, 24-48 hour culture of the test fungus (e.g., Candida albicans) on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar).

-

Antifungal Agent: this compound, stock solution of known concentration.

-

Culture Medium: RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).

-

Equipment: Sterile 96-well microtiter plates, multichannel pipettors, spectrophotometer, incubator (35°C).

Procedure

-

Inoculum Preparation:

-

Several colonies of the fungal isolate are suspended in sterile saline.

-

The turbidity of the suspension is adjusted to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.

-

The stock inoculum is then diluted 1:1000 in the RPMI 1640 test medium to achieve a final inoculum size of approximately 0.5-2.5 x 10³ CFU/mL.

-

-

Preparation of Antifungal Dilutions:

-

This compound is serially diluted two-fold in the RPMI 1640 medium in the 96-well microtiter plate to achieve a range of final concentrations for testing.

-

-

Inoculation and Incubation:

-

Each well containing the diluted antifungal agent is inoculated with the prepared fungal suspension.

-

A growth control well (containing only the medium and inoculum) and a sterility control well (containing only the medium) are included.

-

The microtiter plate is incubated at 35°C for 24-48 hours.

-

-

MIC Determination:

-

Following incubation, the plate is examined visually or with a microplate reader.

-

The MIC is recorded as the lowest concentration of this compound at which there is a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.

-

Caption: Workflow for Antifungal Susceptibility Testing.

Mechanism of Action and Signaling Pathways

The precise antifungal mechanism of action for this compound has not been fully elucidated in fungal systems. However, based on its known biochemical activities and structural features, a plausible mechanism can be proposed.

Inhibition of Glutamate (B1630785) Transport

This compound is a well-documented and specific inhibitor of glutamate transport across the inner mitochondrial membrane in rat liver mitochondria.[3] Glutamate is a key metabolite in fungi, playing a central role in nitrogen metabolism, amino acid biosynthesis, and as a precursor for the synthesis of other essential molecules, including other amino acids and nucleotides.[4][5] By blocking the transport of glutamate into the fungal mitochondria, this compound could disrupt these critical metabolic pathways.

Role of the Exocyclic Double Bond

The structure of this compound features an exocyclic α,β-unsaturated lactone. It has been suggested that this reactive group is essential for its biological activity.[1] This moiety can act as a Michael acceptor, enabling covalent adduction to nucleophilic residues (such as cysteine or histidine) in fungal enzymes or proteins, leading to their inactivation. This could be the basis for its inhibition of the glutamate transporter or other essential fungal proteins.

Hypothesized Downstream Signaling and Effects

While specific signaling pathways affected by this compound in fungi have not been identified, the inhibition of mitochondrial glutamate transport would likely trigger a cascade of downstream events. A reduction in mitochondrial glutamate would impair the tricarboxylic acid (TCA) cycle, leading to decreased ATP production and a general disruption of cellular energy metabolism.[6] This could also lead to an accumulation of reactive oxygen species (ROS) and ultimately trigger apoptotic or other cell death pathways.

Caption: Proposed Mechanism of this compound Antifungal Action.

Conclusion and Future Directions

This compound demonstrates clear in vitro antifungal activity, particularly against Candida albicans. Its likely mechanism of action, involving the inhibition of mitochondrial glutamate transport, presents a potentially novel target for antifungal drug development. However, the current body of research is limited. To fully assess its potential as a therapeutic agent, further studies are required to:

-

Broaden the Antifungal Spectrum: Test this compound against a wide panel of clinically important and drug-resistant fungal pathogens.

-

Elucidate the Detailed Mechanism: Confirm the inhibition of glutamate transport in fungal mitochondria and identify the specific downstream signaling pathways that are affected.

-

Structure-Activity Relationship Studies: Investigate analogues of this compound to optimize its antifungal potency and selectivity.

This technical guide summarizes the current knowledge on the in vitro antifungal properties of this compound and provides a framework for future research in this promising area of natural product-based drug discovery.

References

- 1. Synthesis, characterization, absolute structural determination and antifungal activity of a new chlorinated aromatic this compound analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: a specific inhibitor of glutamate transport in rat liver mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glutamate metabolism in plant disease and defense: friend or foe? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Many Roles of Glutamate in Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Disrupting mitochondrial function could improve treatment of fungal infections | Whitehead Institute [wi.mit.edu]

Avenaciolide's Antibacterial Front: A Technical Guide to its Action Against Gram-Positive Bacteria

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antibacterial activity of avenaciolide and its derivatives against Gram-positive bacteria. This compound, a fungal metabolite, has demonstrated significant potential as an inhibitor of bacterial cell wall synthesis, a pathway critical for the survival of many pathogenic bacteria. This document collates available quantitative data, details relevant experimental methodologies, and provides visual representations of its mechanism of action to support further research and development in this area.

Data Presentation: Quantitative Antibacterial Activity

This compound and its derivatives have shown potent activity against Gram-positive bacteria, most notably against methicillin-resistant Staphylococcus aureus (MRSA). The primary mechanism of this activity is the inhibition of MurA, a key enzyme in the peptidoglycan biosynthesis pathway.[1] The following table summarizes the Minimum Inhibitory Concentration (MIC) values for four this compound derivatives isolated from Neosartorya fischeri.

| Compound | Derivative | Test Organism | MIC (µg/mL) |

| 1 | This compound | MRSA | 8 |

| 2 | 2-epi-avenaciolide | MRSA | 8 |

| 3 | 3,4-dihydro-avenaciolide | MRSA | 16 |

| 4 | 4-epi-3,4-dihydro-avenaciolide | MRSA | >128 |

Data sourced from Chang et al., 2015.[1]

The data indicates that the α,β-unsaturated carbonyl moiety is crucial for the antimicrobial activity of this compound derivatives.[1] Derivatives 1 and 2 , which possess this feature, exhibit the strongest inhibitory effects against MRSA. Derivative 3 shows moderate activity, while derivative 4 , which lacks the complete α,β-unsaturated system, is largely inactive.[1]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound and its derivatives against Gram-positive bacteria can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

-

Mueller-Hinton Broth (MHB), cation-adjusted

-

96-well microtiter plates

-

Bacterial inoculum (adjusted to 0.5 McFarland standard)

-

This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

Positive control antibiotic (e.g., vancomycin)

-

Negative control (broth and solvent)

Procedure:

-

Prepare a serial two-fold dilution of each this compound derivative in MHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.

-

Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.

-

Add 50 µL of the standardized bacterial suspension to each well containing the this compound dilution, positive control, and negative control.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

MurA Inhibition Assay

The inhibitory activity of this compound against the MurA enzyme can be assessed by measuring the release of inorganic phosphate (B84403) (Pi) from the substrate phosphoenolpyruvate (B93156) (PEP).

Materials:

-

Purified MurA enzyme

-

UDP-N-acetylglucosamine (UNAG)

-

Phosphoenolpyruvate (PEP)

-

Reaction buffer (e.g., 50 mM HEPES, pH 7.5)

-

Malachite Green reagent for phosphate detection

-

This compound derivatives

Procedure:

-

Prepare a reaction mixture containing the MurA enzyme, UNAG, and the this compound derivative at various concentrations in the reaction buffer.

-

Pre-incubate the mixture at a specified temperature (e.g., 37°C) for a defined period to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding PEP to the mixture.

-

Allow the reaction to proceed for a set time.

-